molecular formula C7H13NO B8217197 (4R)-8-oxa-1-azaspiro[3.5]nonane

(4R)-8-oxa-1-azaspiro[3.5]nonane

Cat. No.: B8217197
M. Wt: 127.18 g/mol
InChI Key: YLIPWBZIBAGXLT-SSDOTTSWSA-N
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Description

(4R)-8-oxa-1-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4R)-8-oxa-1-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIPWBZIBAGXLT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CCN2)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Step Synthesis via N-Benzyl Protection

A method adapted from CN113214290A involves a four-step sequence starting from 3-((benzylamino)methyl)oxetane-3-ol. The key steps include:

  • Acylation : Reaction with chloroacetyl chloride in dichloromethane using triethylamine as a base.

  • Self-Cyclization : Under inert atmosphere with sodium hydride in tetrahydrofuran (THF).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces intermediates to form the azaspiro core.

  • Deprotection : Catalytic hydrogenation removes the benzyl (Bn) group.

Yield : 56–82% overall.
Stereochemical Control : Chiral resolution via chromatography or crystallization is required post-synthesis.

Phase-Transfer Catalyzed Cyclization

Two-Step Route from Bis(2-Chloroethyl) Ether

CN112321599A describes a scalable two-step method:

  • Cyclization : Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in DMF using tetrabutylammonium bromide (TBAB) and potassium iodide.

  • Reduction : LiAlH₄ in THF at –10°C yields the spirocyclic amine.

Yield : 82.6%.
Limitation : No inherent stereocontrol; requires post-synthesis enantiomer separation.

Asymmetric Reductive Amination

Chiral Auxiliary-Mediated Synthesis

EP1640358A1 outlines reductive amination using titanium isopropoxide and a chiral amine auxiliary (e.g., (R)-1-phenylethylamine). The prochiral ketone intermediate undergoes hydrogenation with Raney nickel to induce stereoselectivity.

Diastereomeric Excess (de) : ≥70%.
Conditions : 8–20 hours at 20–50°C under 20–100 psi H₂.

Photocatalytic Spirocyclization

Radical-Based Assembly

A multicomponent method from ACS Publications employs N-allylsulfonamides and alkenes under Ir-photocatalysis. The reaction forms β-spirocyclic pyrrolidines via N-centered radical intermediates.

Yield : 71% for analogous spirocycles.
Advantage : Mild conditions (34°C, 2.5 min residence time in flow reactors).

Grignard Addition-Cyclization Cascade

Imine Intermediate Strategy

Scalable synthesis from PMC6648774 uses imine formation followed by allyl Grignard addition:

  • Imine Formation : Ketone and benzylamine in toluene.

  • Grignard Addition : Allylmagnesium chloride in THF.

  • Cyclization : BF₃·Et₂O mediates ring closure.

Yield : 74% for related azaspiro compounds.

Oxidative Cyclization with Oxone®

Spirocyclic Oxetane to Azaspiro Conversion

PMC6332447 reports Oxone®-mediated cyclization of o-cycloalkylaminoacetanilides. The spirocyclic oxetane intermediate is oxidized in formic acid to form the benzimidazole-fused product.

Yield : 46–83% for analogous structures.

Comparative Analysis of Methods

Table 1. Synthesis Methods and Performance

MethodKey ReagentsYield (%)Stereocontrol StrategyScalability
Four-Step CyclizationLiAlH₄, NaH, H₂/Pd-C56–82Chiral resolutionIndustrial
Phase-Transfer CatalysisTBAB, KI, LiAlH₄82.6NoneHigh
Asymmetric AminationRaney Ni, (R)-1-phenylethylamine70 deChiral auxiliaryModerate
PhotocatalyticIr[dF(CF₃)ppy]₂(dtbpy)PF₆71Radical recombination controlHigh

Q & A

Q. What advanced analytical methods are required to quantify trace impurities in this compound samples?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects impurities at ppm levels. For stereoisomers, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation. Method validation per ICH guidelines ensures accuracy, precision, and robustness .

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